2-(Dichloromethyl)thiophene
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Overview
Description
2-(Dichloromethyl)thiophene is an organic compound with the molecular formula C₅H₄Cl₂S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)thiophene typically involves the chloromethylation of thiophene. One common method is the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include thiophene derivatives with various functional groups, such as 2-(hydroxymethyl)thiophene, 2-(aminomethyl)thiophene, and 2-(methyl)thiophene .
Scientific Research Applications
2-(Dichloromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for anti-inflammatory and analgesic drugs.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)thiophene involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The compound’s ability to modulate these enzymes makes it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)thiophene
- 2-(Bromomethyl)thiophene
- 2-(Hydroxymethyl)thiophene
Uniqueness
2-(Dichloromethyl)thiophene is unique due to its dichloromethyl group, which imparts distinct chemical reactivity compared to its mono-substituted counterparts.
Properties
CAS No. |
36953-55-6 |
---|---|
Molecular Formula |
C5H4Cl2S |
Molecular Weight |
167.06 g/mol |
IUPAC Name |
2-(dichloromethyl)thiophene |
InChI |
InChI=1S/C5H4Cl2S/c6-5(7)4-2-1-3-8-4/h1-3,5H |
InChI Key |
DRNCSQASKNFBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(Cl)Cl |
Origin of Product |
United States |
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